![molecular formula C10H8BrNO2S B14121336 1-[(4-Bromophenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14121336.png)
1-[(4-Bromophenyl)sulfanyl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Bromophenyl)sulfanyl]pyrrolidine-2,5-dione is a chemical compound with the molecular formula C10H10BrNO2S It is a derivative of pyrrolidine-2,5-dione, where a bromophenylsulfanyl group is attached to the nitrogen atom of the pyrrolidine ring
Preparation Methods
The synthesis of 1-[(4-Bromophenyl)sulfanyl]pyrrolidine-2,5-dione typically involves the reaction of 4-bromothiophenol with maleimide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .
Chemical Reactions Analysis
1-[(4-Bromophenyl)sulfanyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or sulfide derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(4-Bromophenyl)sulfanyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)sulfanyl]pyrrolidine-2,5-dione involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The specific pathways and molecular targets depend on the context of its application .
Comparison with Similar Compounds
1-[(4-Bromophenyl)sulfanyl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-[(4-Methylphenyl)sulfanyl]pyrrolidine-2,5-dione: This compound has a methyl group instead of a bromine atom, which affects its reactivity and biological activity.
1-[(4-Chlorophenyl)sulfanyl]pyrrolidine-2,5-dione: The presence of a chlorine atom instead of bromine alters the compound’s electronic properties and its interactions with biological targets.
1-[(4-Fluorophenyl)sulfanyl]pyrrolidine-2,5-dione:
Properties
Molecular Formula |
C10H8BrNO2S |
|---|---|
Molecular Weight |
286.15 g/mol |
IUPAC Name |
1-(4-bromophenyl)sulfanylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H8BrNO2S/c11-7-1-3-8(4-2-7)15-12-9(13)5-6-10(12)14/h1-4H,5-6H2 |
InChI Key |
XAOLWCNHXBVLDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)SC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


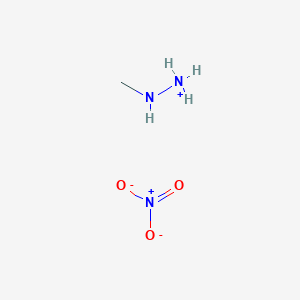
![[(3S)-3-methyl-3-piperidyl]methanol](/img/structure/B14121259.png)


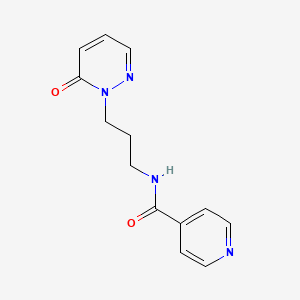
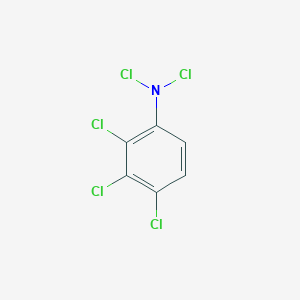
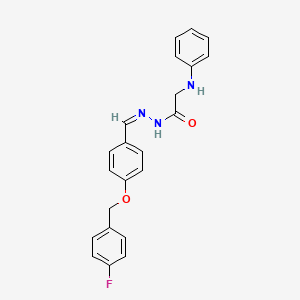
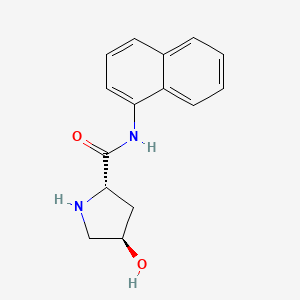
![3-[(3-Methoxyphenyl)amino]-6-methylphenol](/img/structure/B14121301.png)
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B14121311.png)
![N-(4-(Benzo[b]thiophene-3-yl)phenyl)acetamide](/img/structure/B14121317.png)
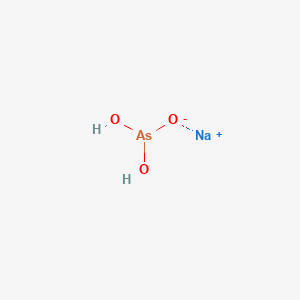
![(Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14121337.png)
![1-methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14121338.png)
